2-(4-hydroxynaphthalen-1-yl)acetic acid
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Overview
Description
2-(4-Hydroxynaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring a hydroxyl group at the 4-position and an acetic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxynaphthalen-1-yl)acetic acid typically involves the reaction of 4-hydroxy-1-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-naphthoic acid.
Reduction: Formation of 2-(4-hydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of 2-(4-chloronaphthalen-1-yl)acetic acid.
Scientific Research Applications
2-(4-Hydroxynaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxyl group and acetic acid moiety play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxynaphthalen-1-yl)acetic acid
- 2-(6-Hydroxynaphthalen-2-yl)acetic acid
- 2-(4-Hydroxy-3-methylnaphthalen-1-yl)acetic acid
Uniqueness
2-(4-Hydroxynaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxyl group and the acetic acid moiety can significantly impact its interaction with molecular targets compared to other similar compounds .
Properties
CAS No. |
3812-95-1 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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